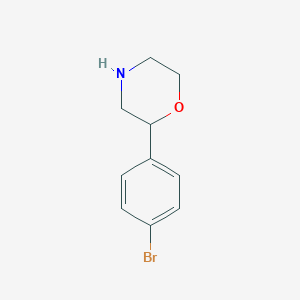

2-(4-Bromophenyl)morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMSBXAXPYFDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560151 | |

| Record name | 2-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83555-73-1 | |

| Record name | 2-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Bromophenyl Morpholine and Its Derivatives

Advanced Synthetic Strategies for the Morpholine (B109124) Ring System

The construction of the morpholine ring is a critical step in the synthesis of 2-(4-bromophenyl)morpholine. Various strategies have been developed to afford this heterocyclic system, ranging from multi-step protocols to intramolecular cyclization and transition metal-catalyzed reactions.

Multi-step Synthesis Protocols Involving Morpholine Ring Formation

Multi-step syntheses often provide a versatile approach to constructing the morpholine ring, allowing for the introduction of various substituents. A common strategy involves the reaction of an appropriate amino alcohol with a suitable dielectrophile. For instance, a one or two-step, redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This method is advantageous due to the use of inexpensive reagents and the clean isolation of N-monoalkylation products. organic-chemistry.org

Another multi-step approach involves the reaction of amino acids with 1,2-dibromoethane (B42909) and potassium carbonate, followed by treatment with benzyl (B1604629) bromide to yield 3-substituted N-benzyl-morpholine-2-ones. semanticscholar.org Although this provides a morpholin-2-one (B1368128) derivative, it highlights a pathway that could be adapted for the synthesis of saturated morpholines. Furthermore, a general and efficient method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides. acs.org This approach has been successful in producing a variety of substituted morpholines in good to excellent yields. acs.org

A synthesis of N-methyl-2-(4′-bromophenyl)morpholine has been reported as an advanced undergraduate laboratory experiment, involving an overnight reflux followed by an extractive workup and vacuum distillation. scribd.com Additionally, solid-phase synthesis has been explored for creating morpholino oligomers, which involves a repetitive cycle of deprotection and coupling reactions on a polystyrene solid support. nih.gov

Intramolecular Cyclization Approaches for Substituted Morpholines

Intramolecular cyclization is a powerful strategy for the formation of the morpholine ring, often proceeding with high efficiency. sci-hub.se These reactions typically involve a substituted 1,2-aminoethanol derivative where a pendant group facilitates the ring closure. A key example is the palladium chloride-catalyzed intramolecular cyclization of nitrogen-tethered alkenols, which yields substituted morpholines in good yields and has been applied to the total synthesis of natural products. nih.gov

Iron(III) catalysis can be employed for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org The morpholine ring can be formed through either C-O or C-N bond formation. organic-chemistry.org Another approach involves the reaction of aziridines with halogenated alcohols, which proceeds via an SN2-type ring opening followed by cyclization of the resulting haloalkoxy amine to furnish 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org This metal-free, one-pot strategy is enabled by an ammonium (B1175870) persulfate salt. beilstein-journals.org

A base-catalyzed cascade reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates has been developed to produce morpholine hemiaminals. acs.org This reaction proceeds through the ring opening of the oxazetidine followed by a spontaneous ring closure. acs.org

Palladium-Catalyzed Coupling Reactions in Morpholine Synthesis

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and their application in forming the morpholine ring or its precursors is well-documented. mit.eduscielo.brresearchgate.net These methods often involve C-N cross-coupling reactions to construct the heterocyclic core. nih.gov

A notable example is the palladium-catalyzed direct coupling of aryl ethers with morpholines to produce 4-cyclohexylmorpholines, which proceeds via cleavage of the C(Ar)-O bond and subsequent reductive amination. rsc.org While this method functionalizes the nitrogen of a pre-existing morpholine, the principles of palladium-catalyzed C-N bond formation are central to many morpholine syntheses.

The Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)2(TFA)2 system, provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Furthermore, a palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, affords substituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

Regioselective Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group at the 2-position of the morpholine ring is a crucial step that dictates the final structure of the target compound. This can be achieved either by starting with a pre-functionalized building block or by introducing the bromo- and phenyl-substituents in separate steps.

Bromination Techniques in Phenyl-Morpholine Synthesis

Direct bromination of a phenyl-morpholine precursor is a common strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the phenyl ring. For the synthesis of this compound, the morpholine moiety itself is an ortho-, para-directing group.

A mild and efficient method for the bromination of aromatic amines, such as N-phenylmorpholine, utilizes potassium bromide and orthoperiodic acid in a dichloromethane-water system. organic-chemistry.org This method avoids the use of hazardous molecular bromine and provides mono-bromo products in high yields. organic-chemistry.org Another common brominating agent is N-bromosuccinimide (NBS), which can be used under various conditions to achieve selective bromination.

Strategic Functionalization at the 2-Position of the Morpholine Ring

Functionalization at the 2-position of the morpholine ring can be achieved through several synthetic strategies. One approach involves the construction of the morpholine ring from a precursor that already contains the desired 2-substituent. For example, starting with a 2-amino-1-phenylethanol (B123470) derivative, where the phenyl group is already brominated at the 4-position, allows for the direct formation of the this compound ring system.

Alternatively, functionalization can occur on a pre-formed morpholine ring. A photoredox-catalyzed C-H arylation of the morpholine ring at the α-amine position has been reported, demonstrating a method for direct C-H functionalization. sci-hub.se While this was shown for arylation, similar principles could be applied for the introduction of other groups. A two-step iterative strategy involving a metallaphotoredox decatungstate-mediated arylation at the C2–H bond, followed by a cross-electrophile coupling, has also been demonstrated for the dual functionalization of morpholine scaffolds. nih.gov

The synthesis of 2-substituted chiral morpholines has been achieved through the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst. rsc.org This "after cyclization" method provides an efficient route to enantiomerically enriched 2-substituted morpholines. rsc.org

Derivatization of this compound for Enhanced Bioactivity

The core structure of this compound offers several sites for chemical modification to improve its pharmacokinetic and pharmacodynamic profiles. These modifications are guided by structure-activity relationship (SAR) studies to optimize interactions with biological targets.

The secondary amine in the morpholine ring is a common site for derivatization. N-substitution can alter the compound's polarity, basicity, and steric bulk, which in turn can influence its solubility, membrane permeability, and binding affinity to target proteins.

Common N-substitution reactions include:

Alkylation: Introduction of alkyl groups to the morpholine nitrogen. For instance, N-methylation of 2-(4'-bromophenyl)morpholine has been reported. scribd.com

Acylation: Reaction with acylating agents, such as pyridine-4-carbonyl chloride, to form amide derivatives like 2-(4-bromophenyl)-4-(pyridine-4-carbonyl)morpholine hydrochloride. molport.com

Reaction with Heterocyclic Moieties: The nitrogen atom can be linked to other heterocyclic systems. For example, it can be incorporated into more complex structures by reacting with intermediates like 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide. nih.gov

These modifications can lead to compounds with a range of biological activities. The nitrogen atom's nucleophilicity allows for straightforward functionalization, making it a versatile handle for library synthesis in drug discovery programs. evitachem.com

The bromine atom on the phenyl ring is a versatile functional group for further synthetic transformations, primarily through cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space of this compound derivatives.

Key substitution reactions include:

Suzuki-Miyaura Cross-Coupling: The bromine atom can be replaced with aryl or heteroaryl groups by reacting with boronic acids in the presence of a palladium catalyst. This method is used to generate biaryl derivatives, which can enhance binding affinity to target proteins. vulcanchem.com

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated, under certain conditions, the bromine can be displaced by strong nucleophiles.

Reduction: The bromo group can be removed (hydrodebromination) to yield the corresponding phenyl derivative.

Molecular hybridization involves combining the this compound scaffold with other known pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. This strategy aims to leverage the beneficial properties of each constituent part.

Thiazole (B1198619) and its derivatives are known to possess a wide range of pharmacological activities. Hybrid molecules incorporating both the this compound and thiazole moieties have been synthesized and evaluated for their biological potential.

The synthesis of such hybrids often involves the reaction of a 2-aminothiazole (B372263) derivative carrying the 4-bromophenyl group with a morpholine-containing fragment. For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) can be used as a building block to be coupled with morpholine-containing structures. arabjchem.org In some cases, the morpholine moiety is attached to the thiazole ring through a linker. nih.govrsc.org Studies have shown that the nature and position of substituents on both the thiazole and the bromophenyl rings can significantly influence the biological activity of the resulting hybrid compounds. nih.govrsc.org

Table 1: Examples of this compound Derivatives Integrated with Thiazole

| Compound Name | Synthetic Approach | Reference |

| N-[4-(4-bromophenyl)thiazol-2-yl]-2-[4-(morpholine-4-sulfonyl)phenylamino]acetamide | Reaction of 2-amino-4-(4-bromo-phenyl)thiazole with a morpholine-containing acetamide (B32628) derivative. | arabjchem.org |

| 4-para-bromophenyl substituted morpholine-based thiazoles | Reaction of morpholine-based precursors with substituted thiazole moieties. | nih.govrsc.org |

Benzimidazole (B57391) is another privileged scaffold in medicinal chemistry, known for its diverse biological activities. Hybrid molecules combining this compound and benzimidazole have been synthesized to explore new therapeutic agents.

One synthetic strategy involves the reaction of a 2-(4-bromophenyl)-1H-benzimidazole intermediate with a morpholine-containing side chain. For instance, 2-(4-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole was synthesized by reacting 2-(4-bromophenyl)-1H-benzimidazole with 4-(2-chloroethyl)morpholine. mdpi.com Another approach involves constructing the benzimidazole ring from precursors already containing the bromophenyl and morpholine fragments. mdpi.com

Table 2: Examples of this compound Derivatives Conjugated with Benzimidazole

| Compound Name | Synthetic Approach | Reference |

| 2-(4-Bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | N-alkylation of 2-(4-bromophenyl)-1H-benzimidazole with a morpholine-containing electrophile. | mdpi.com |

| 1-Benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | Multi-step synthesis involving the quaternization of a 1,2-disubstituted benzimidazole containing a morpholinomethyl group. | mdpi.com |

Pyrazolines are five-membered heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities. The incorporation of a this compound moiety into a pyrazoline scaffold has been explored to generate novel hybrid molecules.

The synthesis of these hybrids typically involves the cyclization of a chalcone (B49325) precursor, which is an α,β-unsaturated ketone. For example, a chalcone bearing a 4-(4-bromophenoxy)phenyl group can be reacted with a hydrazine (B178648) derivative to form the pyrazoline ring. nih.gov In other instances, a pyrazoline core is first constructed, and the this compound fragment is subsequently introduced. mdpi.com The substituents on both the pyrazoline and the bromophenyl rings play a crucial role in determining the biological activity of the final compounds. nih.govmdpi.com

Table 3: Examples of this compound Derivatives Incorporated into Pyrazoline Scaffolds

| Compound Name | Synthetic Approach | Reference |

| (R)-4-(2-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | Reaction of a chalcone intermediate with a hydrazine derivative, followed by further modifications. | mdpi.com |

| 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole | Cyclization of a chalcone with phenylhydrazine. | nih.gov |

Hybridization with Other Pharmacologically Relevant Scaffolds

Fusion with Quinoline (B57606) and Oxadiazole Systems

The molecular hybridization of a quinoline nucleus with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373), is a recognized strategy in medicinal chemistry to develop novel therapeutic agents. researchgate.net This approach has been applied to create compounds derived from a 2-(4-bromophenyl)quinoline (B1270115) core, which shares structural similarities with the target compound's phenyl-heterocycle linkage.

A key synthetic route begins with the Pfitzinger reaction, where isatin (B1672199) is reacted with 4-bromoacetophenone in ethanol (B145695) under basic conditions to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid (1). nih.govacs.org This acid is then converted to its corresponding ester, which is subsequently treated with hydrazine hydrate (B1144303) to yield the crucial intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) (3). nih.govacs.org

From this carbohydrazide (B1668358) intermediate, the 1,3,4-oxadiazole ring can be constructed. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for potential anticancer and antimicrobial activities. rsc.orgresearchgate.net These hybrid molecules have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.orgresearchgate.net Certain derivatives exhibited potent EGFR tyrosine kinase inhibition, with IC50 values comparable to the established drug lapatinib. rsc.orgresearchgate.net

The research underscores that quinoline and oxadiazole moieties are privileged scaffolds in drug discovery, and their combination can lead to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Table 1: Key Intermediates in Quinoline-Oxadiazole Fusion

| Compound Name | Starting Materials | Key Reaction Type |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin, 4-Bromoacetophenone | Pfitzinger reaction nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 2-(4-Bromophenyl)quinoline-4-carboxylic acid ester, Hydrazine hydrate | Hydrazinolysis nih.govacs.org |

Hybridization with 1,2,4-Triazole (B32235)

Molecular hybridization is an effective strategy for combining different pharmacophores to enhance biological activity. mdpi.com The 1,2,4-triazole ring is a significant heterocyclic motif found in numerous pharmacologically active compounds. isres.org The synthesis of hybrids incorporating a 1,2,4-triazole moiety with a phenyl-heterocycle structure, such as that related to this compound, has been explored to develop new therapeutic agents.

A general approach involves preparing a key intermediate which can then be cyclized to form the triazole ring. For example, a 1,2,4-triazole precursor can be synthesized from a hydrazide intermediate by reacting it with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. nih.gov This triazole core can then be further functionalized.

In a relevant study, a novel Mannich base, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized. mdpi.com Although this compound features a piperazine (B1678402) ring instead of a morpholine, the synthetic principle of linking a bromophenyl-heterocycle to a 1,2,4-triazole via a methyl bridge is a key hybridization strategy. mdpi.com The synthesis was achieved through a multi-step protocol, culminating in an aminomethylation (Mannich) reaction between a 1,2,4-triazole-3-thione, formaldehyde, and 4-(4-bromophenyl)piperazine. mdpi.com

Such hybrid molecules are designed to act as potent agents against various diseases. For instance, 1,3,4-oxadiazole and 1,2,4-triazole hybrids have been developed as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties. nih.gov

Table 2: Synthetic Approaches for 1,2,4-Triazole Hybrids

| Synthetic Strategy | Key Reagents | Resulting Hybrid |

|---|---|---|

| Multi-step cyclization and functionalization | Hydrazide, Carbon disulfide, Hydrazine hydrate | Functionalized 1,2,4-triazole core nih.gov |

Stereoselective Synthesis and Enantiomeric Purity

The three-dimensional arrangement of atoms (stereochemistry) in morpholine derivatives is a critical factor that influences their biological function. Therefore, developing synthetic methods that control the stereochemistry (stereoselective synthesis) to produce specific enantiomers or diastereomers is of paramount importance in medicinal chemistry. nih.gov

The morpholine heterocycle is a common structure in many FDA-approved drugs, but the creation of more complex, C-functionalized morpholine derivatives with controlled stereochemistry remains an area of active research. capes.gov.br A key application of stereochemically pure morpholine derivatives is demonstrated in the synthesis of novel analogues of the antibiotic Linezolid. In one study, a stereoselective synthesis was employed to create Linezolid-type compounds by coupling diastereomeric N,N-dibenzylamino oxazolidinones with 4-(4-bromophenyl)morpholine. nih.gov This highlights the use of a bromophenyl-substituted morpholine as a building block in creating complex, stereochemically defined molecules with potential therapeutic applications, such as antiparasitic agents against Hymenolepis nana. nih.gov

Enantioselective synthesis is often crucial for isolating the more active stereoisomer. One successful strategy employs enzyme-catalyzed resolution of a racemic intermediate, such as n-butyl 4-benzylmorpholine-2-carboxylate, to separate the enantiomers, which are then used to prepare target compounds. nih.gov

Diastereoselective Approaches to Substituted Morpholines

Achieving high diastereoselectivity is a key goal in the synthesis of substituted morpholines, as different diastereomers can have vastly different biological activities. Several modern catalytic methods have been developed to this end.

One effective one-pot method involves a sequential palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an iron(III)-catalyzed heterocyclization. organic-chemistry.orgacs.org This atom-economic approach yields a variety of 2,3-, 2,5-, and 2,6-disubstituted, as well as trisubstituted morpholines, with good to excellent yields and high diastereoselectivities. organic-chemistry.orgacs.org

Other catalytic systems have also proven effective:

Palladium(II) Chloride: Catalyzes the intramolecular cyclization of nitrogen-tethered alkenols to provide substituted morpholines in good yields. acs.org

Rhodium Catalysis: The intramolecular cyclization of nitrogen-tethered allenols using a rhodium catalyst produces highly substituted morpholines with excellent yields, diastereo- and enantioselectivities. rsc.org

Photocatalysis: A visible-light-activated photocatalytic annulation strategy allows for the synthesis of morpholines directly from readily available starting materials with high yield and stereoselectivity. nih.gov

These advanced methods provide versatile pathways to access complex and diversely substituted morpholines, which are valuable scaffolds for medicinal chemists. acs.org

Table 3: Catalytic Methods for Diastereoselective Morpholine Synthesis

| Catalytic System | Substrates | Key Features |

|---|---|---|

| Pd(0) / Fe(III) | Vinyloxiranes, Amino-alcohols | One-pot, atom-economic, good diastereoselectivity. organic-chemistry.orgacs.org |

| Palladium(II) Chloride | N-tethered Alkenols | Good yields for substituted morpholines. acs.org |

| Rhodium Catalyst | N-tethered Allenols | High yields, excellent diastereo- and enantioselectivity. rsc.org |

Impact of Stereochemistry on Biological Activity

The specific stereoisomer of a morpholine derivative can determine its biological target and potency. Structure-activity relationship (SAR) studies have firmly established that biological activities, such as monoamine reuptake inhibition, are highly dependent on both the stereochemistry of the morpholine ring and the substitution patterns on its appended aryl rings. nih.gov

For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (S,S) and (R,R) enantiomers were found to be potent inhibitors of serotonin (B10506) (SRI) and noradrenaline (NRI) reuptake. nih.gov The specific substitutions and, crucially, the stereochemistry, dictated whether a compound acted as a selective SRI, a selective NRI, or a dual SNRI. nih.gov This demonstrates that a subtle change in the 3D structure can completely alter the pharmacological profile of the molecule.

Similarly, in the stereoselective synthesis of Linezolid analogues using 4-(4-bromophenyl)morpholine, the resulting diastereomers (compounds 4-9) exhibited varying levels of antiparasitic activity against Hymenolepis nana. nih.gov Certain amino-free and acetylated analogues showed high potency, with efficacy greater than the established antihelminthic drug Praziquantel, underscoring the pharmacological potential that can be unlocked through precise stereochemical control. nih.gov The generation of morpholine libraries with systematic variation in regiochemistry and stereochemistry is a powerful strategy for discovering new bioactive compounds for fragment screening and medicinal chemistry. capes.gov.br

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 4 Bromophenyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and environment of individual atoms.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For 2-(4-bromophenyl)morpholine, the aromatic protons on the bromophenyl ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 7.8 ppm, due to the electron-withdrawing effect of the bromine atom. The protons of the morpholine (B109124) ring resonate more upfield. Specifically, the proton at the C2 position, being adjacent to both the aromatic ring and the nitrogen atom, shows a distinct chemical shift. The methylene (B1212753) protons of the morpholine ring (-CH₂-N- and -CH₂-O-) usually appear as multiplets in the range of δ 2.5 to 4.0 ppm. tandfonline.commdpi.com The coupling constants (J values) between adjacent protons are critical for determining their spatial relationships and confirming the chair conformation of the morpholine ring. tandfonline.comlibretexts.org For instance, the coupling between vicinal protons can help distinguish between axial and equatorial positions.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic-H | 7.12–7.76 | m | - |

| Morpholine-H (N(CH₂)₂) | 3.33–3.39 | t | 4.7 |

| Morpholine-H (O(CH₂)₂) | 3.86–3.89 | t | 4.4 |

| H-5 (Thiazine Ring) | 5.57–5.61 | d | 11.6 |

| H-6 (Thiazine Ring) | 5.24–5.26 | d | 12.5 |

Data derived from a study on 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In this compound, the carbon atoms of the bromophenyl ring resonate in the aromatic region (δ 110–150 ppm). The carbon atom attached to the bromine (ipso-carbon) shows a characteristic upfield shift due to the "heavy atom effect" of bromine. stackexchange.com The carbons of the morpholine ring appear in the aliphatic region, typically with the C2 carbon showing a downfield shift compared to the other morpholine carbons due to its proximity to the aromatic ring and nitrogen. The carbons adjacent to the nitrogen (C3 and C5) and oxygen (C2 and C6) atoms have distinct chemical shifts. tandfonline.commdpi.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C-2 | 172.3 |

| C-4 | 140.7 |

| C-5 | 112.9 |

| C-6 | 55.8 |

| N(CH₂)₂ | 46.9 |

| O(CH₂)₂ | 66.7 |

| Aromatic-C | 126.7–133.8 |

| ipso-C | 153.4, 154.5 |

Data derived from a study on 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine. tandfonline.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the morpholine ring and the aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. ustc.edu.cnwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly powerful for identifying the connection between the morpholine ring and the 4-bromophenyl group and for assigning quaternary carbons. youtube.comustc.edu.cn

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. tanta.edu.eg For this compound, key vibrational bands include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are found just below 3000 cm⁻¹. tandfonline.com

N-H stretching: The N-H stretch of the secondary amine in the morpholine ring is expected as a band in the region of 3300-3500 cm⁻¹. researchgate.net

C-O-C stretching: The ether linkage in the morpholine ring gives rise to a strong C-O-C stretching band, usually around 1100-1120 cm⁻¹.

C-N stretching: The C-N stretching vibration of the amine can be observed in the 1200-1230 cm⁻¹ region. tandfonline.com

C-Br stretching: A characteristic C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C=C stretching: Benzene ring vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ range. researchgate.net

Table 3: Key IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3429, 3200 |

| C-H Aromatic Stretching | 2967-3002 |

| C=N Stretching | 1646 |

| C-N Stretching | 1226 |

Data derived from a study on 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 241/243, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). americanelements.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com Common fragmentation pathways may involve the loss of the bromine atom, or cleavage of the morpholine ring, leading to characteristic fragment ions that help to piece together the molecular structure. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. tandfonline.comtandfonline.com This technique confirms the chair conformation of the morpholine ring and the relative orientation of the 4-bromophenyl substituent. iucr.orgresearchgate.net Furthermore, X-ray analysis elucidates the crystal packing, showing how molecules are arranged in the crystal lattice and identifying intermolecular interactions such as hydrogen bonds (e.g., N-H···O) and other weak interactions (e.g., C-H···π) that stabilize the crystal structure. tandfonline.comresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine |

| 2-(3-Bromophenyl)-1-(4-morpholinyl)ethanone |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid |

| 2-(4-Bromophenyl)-1H-benzimidazole |

| Piperazine (B1678402) |

| Piperidine (B6355638) |

| Morpholine |

| Cyclohexane |

| 2-(4-bromophenyl)-4-phenyl-1H-imidazole |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Thiourea |

| 1-(4-morpholinophenyl)ethanone |

| 4-Bromoacetophenone |

| Isatin (B1672199) |

| Malononitrile |

| Pyridine (B92270) |

| Triethyl orthoformate |

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about the spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For chiral molecules, this method can also establish the absolute configuration of stereocenters.

The crystallographic data obtained from such studies are comprehensive, as exemplified in the table below, which presents data for two derivatives containing the 4-bromophenyl group.

Table 1: Crystallographic Data for Selected 4-Bromophenyl Derivatives

| Parameter | (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione mdpi.com | N-{[(4-bromophenyl)amino]carbonothioyl}benzamide researchgate.net |

| Chemical Formula | C₂₁H₁₇BrN₂O₅ | C₁₄H₁₁BrN₂OS |

| Formula Weight | 457.27 | 335.22 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 15.426(5) | 13.822(3) |

| b (Å) | 6.5325(15) | 5.927(2) |

| c (Å) | 19.972(5) | 16.642(3) |

| β (°) ** | 107.62(3) | 103.963(3) |

| Volume (ų) ** | 1918.1(9) | Not Reported |

| Z | 4 | Not Reported |

| Temperature (K) | 295(2) | Not Reported |

| R-factor | R₁ = 0.0586 | Not Reported |

This table presents crystallographic data for derivatives containing the 4-bromophenyl group to illustrate the type of information obtained from single-crystal X-ray diffraction.

In the case of chiral derivatives like (2S)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine, single-crystal X-ray diffraction studies reveal a tricyclic system where the morpholine ring conformation is determined. The ability to resolve the absolute configuration is crucial for understanding the structure-activity relationships of chiral compounds.

Analysis of Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are fundamental in determining the crystal's stability and physical properties. The analysis of these interactions provides insights into how molecules recognize and assemble with one another in the solid state.

In the crystal structures of compounds containing a 4-bromophenyl group and a morpholine ring or similar heterocyclic systems, various types of intermolecular interactions are observed. These include conventional hydrogen bonds, as well as weaker interactions like C–H···O, C–H···Br, and C–H···π interactions. acs.orgnih.gov

For example, in the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong intramolecular hydrogen bond of the N–H···O type is present. researchgate.net The study of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and their comparison with morpholine analogs revealed the significant role of weak noncovalent interactions, such as C–H···Br, in the self-assembly of molecules in the solid state. acs.orgnih.gov The substitution of a piperidine ring with a morpholine ring can influence these interactions, for instance, by reducing H···H interactions and slightly increasing H···O contacts. acs.org

The analysis of these interactions is often facilitated by computational tools such as Hirshfeld surface analysis, which helps to visualize and quantify the different intermolecular contacts within the crystal. acs.orgnih.gov This detailed understanding of the crystal packing and intermolecular forces is critical for predicting and controlling the solid-state properties of pharmaceutical compounds.

Pharmacological and Biological Activity Profiling of 2 4 Bromophenyl Morpholine and Its Analogs

Anticancer Activity and Cytotoxicity Mechanisms

Derivatives of 2-(4-Bromophenyl)morpholine have emerged as a promising class of compounds in oncology research. Their anticancer effects are attributed to several mechanisms, including direct cytotoxicity against cancer cells, inhibition of key signaling pathways, and the induction of programmed cell death.

The cytotoxic potential of this compound analogs has been evaluated against a panel of human cancer cell lines, demonstrating significant inhibitory activity. For instance, a series of quinoline-1,3,4-oxadiazole derivatives incorporating the 2-(4-bromophenyl) moiety exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Specifically, these compounds showed IC50 values ranging from 0.137–0.332 μg/mL against HepG2 and 0.164–0.583 μg/mL against MCF-7. nih.gov

Similarly, Mannich bases derived from a 4-bromophenyl-1,2,4-triazole core, which includes a morpholine (B109124) moiety, displayed potent cytotoxicity. jst.go.jp One such derivative showed a powerful effect against liver cancer HepG2 cells with an IC50 value of 0.028 µM. jst.go.jp Another study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold, which includes the 4-bromophenyl group, found moderate cytotoxicity against A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with better activities observed against PC-3 and HepG2 cells. mdpi.com

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives featuring a 4-(5-(4-bromophenyl)...)morpholine structure were tested against a panel of seven human cancer cell lines, including MCF7, A549, and HepG2. nih.gov Certain compounds in this series were found to be highly active against the MCF7 cell line. nih.gov The presence of electron-withdrawing groups, such as the bromo-substituent, has been noted to be essential for the anticancer activity of these compounds. jst.go.jp

Table 1: In vitro Cytotoxicity of this compound Analogs

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-1,3,4-oxadiazole derivatives | HepG2 | 0.137–0.332 µg/mL | nih.gov |

| Quinoline-1,3,4-oxadiazole derivatives | MCF-7 | 0.164–0.583 µg/mL | nih.gov |

| Mannich base of 4-bromophenyl-1,2,4-triazole | HepG2 | 0.028 µM | jst.go.jp |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | A549, PC-3, MCF-7, HepG2 | Moderate cytotoxicity | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | MCF7 | Potent activity | nih.gov |

The anticancer activity of this compound analogs is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) and Phosphoinositide 3-kinase (PI3K) are two such targets that are frequently dysregulated in various cancers.

Several studies have highlighted the potential of these compounds as inhibitors of the EGFR/PI3K/AKT/mTOR signaling cascade. acs.orgfrontiersin.org For example, a novel series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, including a compound named N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, demonstrated promising activity against cancer cells by targeting this pathway. acs.org This specific compound exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM and also showed remarkable inhibition of PI3K, AKT, and mTOR. acs.org

Furthermore, quinoline-oxadiazole derivatives containing the 2-(4-bromophenyl) moiety have been identified as dual inhibitors of EGFR and microbial DNA gyrase. nih.govresearchgate.net An EGFR tyrosine kinase inhibition assay revealed that some of these compounds had good IC50 values, comparable to the reference drug lapatinib. nih.govresearchgate.net Another study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives suggested that their cytotoxic activity could be linked to the inhibition of PI3Kα kinase. mdpi.com

Table 2: Inhibition of Cancer-Related Molecular Targets by this compound Analogs

| Compound Class | Target | IC50 Value | Reference |

|---|---|---|---|

| Mono- and bis(dimethylpyrazolyl)-s-triazine | EGFR | 61 nM | acs.org |

| Mono- and bis(dimethylpyrazolyl)-s-triazine | PI3K/AKT/mTOR | Significant inhibition | acs.org |

| Quinoline-oxadiazole derivatives | EGFR-TK | Good activity | nih.govresearchgate.net |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | PI3Kα | Moderate activity | mdpi.com |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and by modulating the cell cycle in cancer cells. Research has shown that these compounds can trigger apoptosis through various cellular pathways.

For instance, studies on bromophenol hybrids have demonstrated that these compounds can induce apoptosis in A549 lung cancer cells. nih.gov This process is often accompanied by characteristic morphological changes, DNA fragmentation, and cell cycle arrest, typically at the G0/G1 or G2-M phases. nih.govresearchgate.net The induction of apoptosis is further confirmed by the activation of key executioner proteins like caspases (e.g., caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Additionally, these compounds have been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net

Cell cycle analysis has revealed that treatment with these derivatives can lead to an accumulation of cells in specific phases of the cell cycle, thereby halting their proliferation. nih.govresearchgate.net This cell cycle arrest is a crucial prerequisite for the subsequent induction of apoptosis.

The generation of reactive oxygen species (ROS) is another important mechanism implicated in the anticancer activity of this compound analogs. ROS are highly reactive molecules that, at high concentrations, can induce oxidative stress and damage cellular components, ultimately leading to cell death.

Studies on bromophenol hybrids have shown that these compounds can induce the generation of ROS in cancer cells. nih.gov This increase in intracellular ROS levels is believed to be a key event that triggers the apoptotic cascade. nih.gov The ROS-mediated apoptotic pathway involves the activation of downstream signaling molecules and the disruption of mitochondrial function, which further amplifies the apoptotic signal. rsc.org The ability of these compounds to selectively increase ROS levels in cancer cells, which often have a compromised antioxidant defense system, makes this a promising strategy for cancer therapy.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. This dual activity makes them attractive candidates for the development of new therapeutic agents that can combat both cancer and infectious diseases.

Derivatives of this compound have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives displayed moderate-to-good antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium). acs.org However, in this particular study, the compounds were not effective against Escherichia coli (a Gram-negative bacterium). acs.org

In contrast, other studies have reported activity against both types of bacteria. Quinoline-oxadiazole compounds incorporating the 2-(4-bromophenyl) moiety exhibited potent antimicrobial action against both S. aureus and E. coli. nih.gov Some of these derivatives showed superior activity compared to the reference drug neomycin. nih.gov Similarly, 4-(4-morpholinophenyl)-6-(4-bromophenyl)-6H-1,3-thiazin-2-amine demonstrated moderate activity against all tested bacterial strains. tandfonline.com

The antimicrobial mechanism of these compounds is thought to involve the disruption of essential cellular processes in bacteria, such as DNA replication and protein synthesis. The presence of the bromophenyl group can facilitate interactions with bacterial enzymes and other molecular targets.

Table 3: Antibacterial Activity of this compound Analogs

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | S. aureus | Moderate-to-good | acs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | E. coli | Ineffective | acs.org |

| Quinoline-oxadiazole derivatives | S. aureus | Potent | nih.gov |

| Quinoline-oxadiazole derivatives | E. coli | Potent | nih.gov |

| 4-(4-Morpholinophenyl)-6-(4-bromophenyl)-6H-1,3-thiazin-2-amine | Various strains | Moderate | tandfonline.com |

Antifungal Activity Against Fungal Strains (e.g., C. albicans)

Derivatives of this compound have demonstrated notable antifungal activity, particularly against Candida albicans (C. albicans). In a study focused on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, these compounds were identified as potential antibacterial agents. Similarly, a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized and showed enhanced activity against C. albicans and C. parapsilosis when compared to the core structure, with some derivatives exhibiting potency comparable to the standard drug clotrimazole. The presence of bromo and chloro groups in these acetamides led to significant inhibition of fungal growth.

In another study, novel 2-phenyl quinoline (B57606) hydrazide derivatives were designed as potential DNA gyrase inhibitors and evaluated for their antimicrobial effects. Several of these compounds, including those with a 2-(4-bromophenyl) quinoline scaffold, showed significant antifungal activity against C. albicans, with inhibition zones ranging from 20 to 31 mm. Specifically, a derivative incorporating a 4-bromophenyl group demonstrated considerable activity.

Furthermore, research on thiazolidine-2,4-diones carboxamide derivatives revealed that the presence of a bromo group alongside a methoxy (B1213986) group resulted in good antifungal activity against C. albicans. Additionally, newly synthesized quinoline derivatives were screened for their antifungal potency, with several compounds showing effectiveness against C. albicans. The minimum inhibitory concentration (MIC) values for some of these quinoline derivatives against C. albicans were also determined.

**Antifungal Activity of this compound Analogs against *C. albicans***

| Compound/Analog Type | Observation | Reference |

|---|---|---|

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | Identified as potential antibacterial agents with antifungal properties. | |

| 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamides | Showed enhanced activity against C. albicans; bromo and chloro groups increased potency. | |

| 2-Phenyl quinoline hydrazide derivatives | Exhibited significant antifungal activity with large inhibition zones (20-31 mm). | |

| Thiazolidine-2,4-diones carboxamide derivatives | A bromo and methoxy group combination resulted in good antifungal activity. |

Mechanism of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of this compound analogs are, in part, attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial survival. Phenyl quinoline derivatives, in particular, have been identified as significant antimicrobial agents that function as DNA gyrase inhibitors. The hybridization of quinoline scaffolds with hydrazine (B178648) moieties has been shown to produce new chemical entities with broad-spectrum antimicrobial activities.

A study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines proposed these compounds as DNA gyrase inhibitors. Molecular docking studies have supported the binding of these compounds to the active site of the DNA gyrase enzyme. Similarly, a series of thiadiazino and thiazolo quinoxaline (B1680401) hybrids were designed and evaluated as potential DNA gyrase inhibitors, showing considerable antimicrobial activity.

Research into pyrrole-containing compounds has also highlighted DNA gyrase inhibition as a key mechanism. Certain 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids demonstrated good DNA gyrase inhibitory activity.

Enzyme Inhibition Studies

Adenosine (B11128) Kinase (AK) Inhibition

Adenosine kinase (AK) is a crucial intracellular enzyme that regulates the levels of adenosine, an endogenous molecule with roles in various physiological processes, including inflammation and pain. nih.gov The inhibition of AK is a therapeutic strategy to increase local concentrations of adenosine, thereby potentiating its beneficial effects. nih.gov

One notable non-nucleoside inhibitor of adenosine kinase is ABT-702, chemically known as 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine. nih.gov This compound has demonstrated potent and selective inhibition of AK with an IC50 value of 1.7 nM. nih.gov The structure-activity relationship of this class of compounds has been explored, highlighting the importance of the 7-pyridylmorpholine substituted ring system. nih.gov Specifically, the nitrogen atom in the heterocyclic ring at the C(7) position has been found to be important for modulating mutagenic side effects. nih.gov

Another related compound, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, has also been identified as a potent non-nucleoside AK inhibitor. nih.gov Research into analogs of this compound, where the pyridine (B92270) ring is replaced with other five- and six-membered heterocyclic rings, has shown interesting effects on in vitro potency and in vivo efficacy. nih.gov

Furthermore, the compound 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine has been identified as having antitrypanosomal activity, and chemical proteomics studies have pinpointed adenosine kinase of T. b. rhodesiense as its putative target. plos.org This compound was found to interfere with the substrate-inhibition mechanism of the enzyme. plos.org

The table below summarizes the inhibitory activity of selected morpholine derivatives against Adenosine Kinase.

| Compound Name | Structure | Target | IC50 (nM) |

| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702) | Pyrido[2,3-d]pyrimidine derivative | Adenosine Kinase | 1.7 nih.gov |

| 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine | Pyrido[2,3-d]pyrimidine derivative | Adenosine Kinase | Potent inhibitor nih.gov |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine | Pyrazole-morpholine derivative | T. b. rhodesiense Adenosine Kinase | - |

Other Pharmacological Activities

Anti-inflammatory Properties

Morpholine and its derivatives are recognized for a variety of pharmacological activities, including anti-inflammatory effects. researchgate.net The anti-inflammatory potential of morpholine-containing compounds has been investigated in several studies.

For instance, the adenosine kinase inhibitor ABT-702, which contains a morpholine moiety, has demonstrated anti-inflammatory activity in vivo. nih.gov It was effective in the carrageenan-induced paw edema model, a common test for acute inflammation. nih.gov The mechanism of its anti-inflammatory action is believed to be linked to the accumulation of endogenous adenosine. nih.gov

In a separate study, novel morpholine-based carboxamides were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. asianpubs.org Molecular docking studies suggested that the active compounds could bind effectively within the pocket of COX-I and COX-II proteins, which are key enzymes in the inflammatory pathway. asianpubs.org

Another study reported the synthesis and anti-inflammatory evaluation of novel monocyclic β-lactam derivatives with a morpholine ring substituent. nih.gov Several of these compounds showed higher anti-inflammatory activity than the reference drug dexamethasone, indicating their potential as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, a series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov The compound 5-[(4-bromophenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione (4k) exhibited significant inhibition of protein denaturation, a marker of inflammation. nih.gov

The table below presents the anti-inflammatory activity of selected morpholine derivatives.

| Compound | Model/Assay | Activity | Reference |

| ABT-702 | Carrageenan-induced paw edema (in vivo) | ED50 = 70 micromol/kg p.o. | nih.gov |

| Morpholine-based carboxamides | Carrageenan-induced rat paw edema (in vivo) | Potent activity observed for some derivatives | asianpubs.org |

| Monocyclic β-lactam morpholine derivatives | Human inducible nitric oxide synthase (iNOS) inhibition (in vitro) | Several compounds more active than dexamethasone | nih.gov |

| 5-[(4-bromophenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione (4k) | Protein denaturation inhibition (in vitro) | 90.64±0.26% inhibition at 500 µg/mL | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defense mechanisms, is implicated in various diseases. impactfactor.org Antioxidants can neutralize these harmful free radicals. dergipark.org.tr Several studies have explored the antioxidant potential of morpholine derivatives.

A study on thiomorpholine (B91149) derivatives, which are structurally similar to morpholines, found that they could inhibit lipid peroxidation. nih.gov Similarly, nitric oxide releasing morpholine derivatives have been shown to inhibit lipid peroxidation, with some compounds demonstrating complete inhibition at a concentration of 0.5 mM. acs.org

In one investigation, a series of morpholine Mannich base derivatives were synthesized and their antioxidant activity was assessed using DPPH and ABTS assays. impactfactor.org The results indicated that the synthesized compounds possessed significant radical scavenging properties. impactfactor.org Another study focused on Schiff base derivatives containing morpholine, where one compound, 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol, showed effective ferric reducing power, indicating antioxidant potential. dergipark.org.tr

Furthermore, research on iodine-substituted dithiocarbamic flavanones revealed that morpholine carbodithioates were the most active compounds, exhibiting better antioxidant properties than the standard antioxidants BHT and ascorbic acid in both DPPH and ABTS+• radical scavenging assays. mdpi.com Specifically, 6,8-Diiodo-2-(4-bromophenyl)-4-oxochroman-3-yl-morpholine-4-carbodithioate was among the synthesized compounds. mdpi.com

The table below summarizes the antioxidant activity of selected morpholine derivatives.

| Compound/Derivative Class | Assay | Results | Reference |

| Thiomorpholine derivatives | Lipid peroxidation inhibition | IC50 values as low as 7.5 µM | nih.gov |

| Nitric oxide releasing morpholine derivatives | Lipid peroxidation inhibition | Up to 100% inhibition at 1 mM | acs.org |

| Morpholine Mannich base derivatives | DPPH and ABTS radical scavenging | Significant radical scavenging property | impactfactor.org |

| 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol | Ferric reducing ability of plasma (FRAP) | 929 µM FeSO4.7H2O equivalent/g sample | dergipark.org.tr |

| Morpholine carbodithioates (flavanone derivatives) | DPPH and ABTS+• radical scavenging | Better antioxidant properties than BHT and ascorbic acid | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on the Morpholine (B109124) and Phenyl Rings on Biological Activity

The presence and position of halogen substituents on the phenyl ring are critical for modulating the biological activity of phenylmorpholine derivatives. Halogens are often incorporated into drug candidates to improve properties such as membrane permeability and metabolic resistance. researchgate.net

In the case of 2-(4-Bromophenyl)morpholine, the bromine atom at the para- (4-) position of the phenyl ring plays a crucial role. Studies on analogous compounds, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine, have demonstrated that the nature of the halogen can fine-tune potency. For instance, a comparison of aryl halogen substitutions showed that changing a chloro group to a bromo group resulted in an approximate twofold increase in antagonist potency at α3β4* nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov This suggests that the increased size and polarizability of bromine compared to chlorine can lead to more favorable interactions within the receptor's binding pocket. nih.govnih.gov The general trend observed in many ligand-receptor interactions is that increasing the size of the halogen atom (Cl < Br < I) can enhance activity, although a plateau effect is sometimes observed. researchgate.netnih.gov

The position of the halogen is equally important. Switching the position of a bromine atom on a phenyl ring can dramatically alter a compound's activity, in some cases leading to a significant increase in potency compared to the unsubstituted parent compound. researchgate.net The para-position, as seen in this compound, is a common substitution pattern that often proves optimal for activity, though this is target-dependent.

Table 1: Effect of Aryl Halogen Substitution on nAChR Antagonist Potency in an Analogous Series

| Compound Analogue | Halogen at 4-Position | Relative Potency at α3β4*-nAChR |

|---|---|---|

| 5a | Chloro | Baseline |

| 5b | Fluoro | Slightly Decreased |

| 5c | Bromo | ~2-fold Increase |

Data derived from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

The electronic properties of substituents on the phenyl ring significantly influence a molecule's biological activity by altering its electrostatic potential and ability to form key interactions with a target protein. mdpi.com Bromine is considered an electron-withdrawing group through induction, which can affect the electron density of the entire phenyl ring.

Studies on various classes of compounds have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can have a profound and often predictable impact on activity. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing strong EWGs like a cyano (-CN) group exhibited a notable change in the electron density of the phenyl ring, which altered their binding mode compared to less polar analogues. mdpi.com Conversely, in a study of 2-aryl-2-fluoro-cyclopropylamines, EDGs on the phenyl ring increased the potency of enzyme inhibition, while EWGs decreased it. nih.gov

For the this compound scaffold, the electron-withdrawing nature of the bromine atom influences the molecule's interaction with its biological target. This effect can be critical for interactions such as hydrogen bonding or π-π stacking within the active site. nih.gov The precise impact—whether beneficial or detrimental to activity—is highly dependent on the specific topology and amino acid composition of the target's binding pocket.

Substitutions on both the morpholine and phenyl rings can be used to probe the steric and electronic requirements of the binding site.

Morpholine Ring Substitutions: N-alkylation of the morpholine ring has proven to be an effective strategy for modulating potency. In a series of 2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogues, N-ethyl and N-propyl derivatives were found to be more potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibitors and α3β4*-nAChR antagonists than the parent secondary amine. nih.gov This indicates that the binding pocket can accommodate and may even favorably interact with small alkyl groups on the morpholine nitrogen.

Table 2: Effect of N-Alkylation on Biological Activity in an Analogous Series

| Compound Analogue | N-Substitution | Potency as DA/NE Uptake Inhibitor |

|---|---|---|

| (S,S)-5a | -H | Baseline |

| 5d | -Methyl | Similar to baseline |

| 5e | -Ethyl | More Potent |

| 5f | -Propyl | More Potent |

Data derived from studies on 2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into its target's binding site. For flexible molecules like this compound, which contains multiple rotatable bonds, conformational analysis is essential to understand its bioactive form.

The relative orientation of the 4-bromophenyl ring and the morpholine ring is a key determinant of biological response. Studies on other classes of molecules have established a clear link between specific conformations and activity. For example, in a series of tetrapeptide analogs, the distance between two aromatic rings was found to be a critical factor for bioactivity; active analogs maintained a separation of 10.1-12.7 Å in their preferred conformations, while inactive analogs had a much shorter separation of 4.8-7.0 Å. nih.gov

Applying this principle to this compound, it is likely that a specific torsional angle between the phenyl and morpholine rings is required for optimal interaction with its biological target. This preferred conformation would orient key pharmacophoric features—such as the aromatic ring, the morpholine oxygen (a potential hydrogen bond acceptor), and the morpholine nitrogen (a potential protonated amine)—in the correct spatial arrangement for binding. Computational methods can be used to calculate the low-energy conformations of the molecule and correlate these with observed biological data to hypothesize the bioactive conformation.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. csmres.co.uk A pharmacophore model for ligands based on the this compound scaffold can be developed to guide the design of new, structurally diverse compounds with similar or improved activity. dovepress.comnih.gov

A hypothetical pharmacophore model derived from this compound would likely include the following features:

An aromatic/hydrophobic feature: Representing the 4-bromophenyl ring.

A halogen bond donor: The bromine atom itself, which can form specific, directional interactions.

A hydrogen bond acceptor: The oxygen atom of the morpholine ring.

A positive ionizable feature: The nitrogen atom of the morpholine ring, which is likely protonated at physiological pH.

This model can be generated in two primary ways:

Ligand-based modeling: By superimposing a series of active analogues and extracting the common chemical features responsible for their activity. nih.gov

Structure-based modeling: By analyzing the known binding site of the biological target and identifying the key interaction points. nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases for novel molecules that match the model's features. nih.gov This virtual screening approach allows for the efficient identification of potential new lead compounds for further development.

Computational Studies and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery, providing insights into how a ligand like 2-(4-Bromophenyl)morpholine might interact with a biological target.

Molecular docking simulations are pivotal in predicting how this compound and its derivatives bind to the active sites of various protein receptors. These simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol) or as inhibition constants (IC₅₀ or Kᵢ values), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and potent ligand-receptor complex.

For instance, derivatives of bromophenyl-morpholine have been studied for their inhibitory potential against several enzymes. In a study on α-glucosidase inhibitors, a complex benzimidazolium salt containing a bromophenylamino group demonstrated a strong binding score of -13.15 kcal/mol. mdpi.com Another study on thiazole (B1198619) derivatives incorporating a 4-bromophenyl group found good inhibitory potency against bovine carbonic anhydrase II, with one compound showing an IC₅₀ value of 23.80 μM. rsc.org Similarly, when tested against the S. aureus gyrase-DNA complex, a quinoline-carbohydrazide derivative with a bromophenyl moiety exhibited a binding energy of -7.73 kcal/mol, which surpassed that of the reference drug ciprofloxacin. acs.org

| Compound Derivative Structure | Target Protein | Binding Affinity / Potency | Reference |

|---|---|---|---|

| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | α-Glucosidase | Binding Score: -13.15 kcal/mol; IC₅₀: 15 ± 0.030 µM | mdpi.com |

| 4-{4-[(E)-{[(E)-4-(4-bromophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}methyl] phenyl}morpholine | Bovine Carbonic Anhydrase II (CA-II) | IC₅₀: 23.80 μM | rsc.orgresearchgate.net |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivative | S. aureus Gyrase-DNA Complex | Binding Score: -7.73 kcal/mol | acs.org |

| N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) | Endothelin Receptors (ETA/ETB) | Potent dual antagonist | acs.org |

Docking studies are crucial for identifying the specific intermolecular forces that stabilize the ligand within the receptor's active site. For compounds containing the this compound moiety, these interactions typically include:

Hydrogen Bonding : The oxygen and nitrogen atoms of the morpholine (B109124) ring can act as hydrogen bond acceptors, while the N-H group can be a donor, forming crucial bonds with amino acid residues in the active site. acs.org

Hydrophobic Interactions : The bromophenyl ring is a significant contributor to hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net The bromine atom itself can also participate in halogen bonding, a specific type of non-covalent interaction.

Pi-Interactions : The aromatic phenyl ring can engage in various pi-interactions, such as pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or pi-cation interactions with charged residues (e.g., Lysine, Arginine). mdpi.com

Dipole-Dipole Interactions : The polar nature of the morpholine ring and the C-Br bond can lead to favorable dipole-dipole interactions with the protein. mdpi.com

For example, the docking of a bromophenyl-containing benzimidazolium salt with α-glucosidase revealed a dipole-dipole interaction involving the bromo group and a pi-cation interaction with the iminium nitrogen. mdpi.com In other systems, the morpholine ring is noted for its participation in hydrogen bonding, while the bromophenyl group enhances hydrophobic contacts.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating a molecule's geometric and electronic properties.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. researchgate.netdergipark.org.tr This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. For this compound, this would involve confirming the chair conformation of the morpholine ring and the rotational orientation of the bromophenyl group relative to the morpholine. The resulting optimized structure represents the molecule's ground electronic state and serves as the foundation for calculating other molecular properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. numberanalytics.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to electron transfer, which can indicate higher chemical reactivity and potential biological activity. researchgate.netresearchgate.net

For derivatives of this compound, DFT calculations can determine the energies of these orbitals. Analysis of related D–A compounds shows that the HOMO is often localized on the electron-donating morpholine and phenyl portions, while the LUMO is centered on the electron-accepting parts of the molecule. semanticscholar.org This charge transfer character is fundamental to the molecule's electronic properties. researchgate.netbohrium.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species and to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netacs.org

In an MEP map, different colors represent different electrostatic potential values:

Red : Indicates regions of high electron density (negative potential), which are prone to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like the oxygen and nitrogen in the morpholine ring. acs.orgnih.gov

Blue : Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. acs.orgnih.gov

Green : Represents areas of neutral potential. acs.org

For this compound, an MEP map would likely show a negative potential (red) around the morpholine oxygen atom, making it a primary site for hydrogen bonding. acs.org The map would also reveal the electronic influence of the bromine atom on the phenyl ring, providing a complete picture of the molecule's reactive surface. dergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the structural or property-based descriptors of a compound with its biological activity. sci-hub.se For morpholine-containing compounds, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. sci-hub.se

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound and its analogs involves the generation of a dataset of related compounds with known biological activities. acs.org These models are often built using statistical methods to establish a mathematical relationship between the molecular descriptors and the observed activity. iosrjournals.org

In studies of related morpholine derivatives, QSAR models have been successfully generated to explore the structural requirements influencing their antimicrobial or receptor-binding activities. sci-hub.seacs.org For instance, a QSAR model for a series of morpholine-substituted compounds might reveal that specific electronic and steric properties of the substituents on the phenyl ring are critical for potency. The bromine atom at the para-position of the phenyl ring in this compound, being an electron-withdrawing group, is expected to significantly influence its interaction with biological targets. nih.gov

| Compound | Substitution (R) | LogP | Electronic Effect (Hammett Constant, σ) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | 4-H | 2.1 | 0.00 | 15.2 |

| 2 | 4-Cl | 2.8 | 0.23 | 8.5 |

| 3 | 4-Br | 2.9 | 0.23 | 7.8 |

| 4 | 4-NO₂ | 2.0 | 0.78 | 2.1 |

Correlation of Molecular Descriptors with Pharmacological Efficacy

The efficacy of this compound is intrinsically linked to its three-dimensional structure and physicochemical properties, which are quantified by molecular descriptors in QSAR studies. Key descriptors often include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. For instance, the HOMO-LUMO gap can indicate the molecule's reactivity. vulcanchem.com

Steric Descriptors: Molar refractivity and van der Waals volume account for the size and shape of the molecule, which are important for fitting into a biological target's active site.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of the compound's lipophilicity, which affects its ability to cross cell membranes.

In related series of bioactive morpholines, it has been demonstrated that lipophilicity and electronic parameters are often significant contributors to the variance in biological activity. sci-hub.se The bromine atom in this compound not only increases lipophilicity but also introduces a potential site for halogen bonding, which can enhance binding affinity to target proteins.

Pharmacokinetic and Toxicological Predictions (In Silico ADMET)

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify potential liabilities of a drug candidate and reduce the likelihood of late-stage failures. researchgate.net Various computational models and software platforms, such as ADMETlab and admetSAR, are utilized for these predictions. scbdd.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions